molecular formula C9H13ClN2O4 B3273613 1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride CAS No. 59117-67-8

1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride

Cat. No.: B3273613
CAS No.: 59117-67-8
M. Wt: 248.66 g/mol
InChI Key: NETJZMHBDMYMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H12N2O4·HCl. It is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a propane backbone. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 1-amino-3-(4-hydroxyphenoxy)propan-2-ol followed by the addition of hydrochloric acid. The reaction conditions typically require the use of strong acids and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, reaction times, and temperatures to achieve consistent and high-quality results.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of nitrophenol derivatives.

  • Reduction: Production of amino derivatives.

  • Substitution: Generation of various substituted phenol compounds.

Scientific Research Applications

1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and chemical reactions.

  • Biology: In the study of enzyme mechanisms and biochemical pathways.

  • Medicine: As a precursor for pharmaceutical compounds and drug development.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes and cellular functions. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-(4-Amino-3-nitrophenoxy)-1-ethanol: Similar structure but different functional groups.

  • 4-Amino-3-nitrophenol: Used in similar applications but with distinct chemical properties.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-amino-3-(4-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4.ClH/c10-5-8(12)6-15-9-3-1-7(2-4-9)11(13)14;/h1-4,8,12H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETJZMHBDMYMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride
Reactant of Route 5
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.